Tert-butyl 2-amino-3,3,3-trifluoro-2-methylpropanoate hydrochloride
Overview
Description
Tert-butyl 2-amino-3,3,3-trifluoro-2-methylpropanoate hydrochloride is a chemical compound with the molecular formula C8H15ClF3NO2 and a molecular weight of 249.66 g/mol . This compound is characterized by the presence of a tert-butyl group, an amino group, and a trifluoromethyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-amino-3,3,3-trifluoro-2-methylpropanoate hydrochloride typically involves the reaction of tert-butyl 2-amino-3,3,3-trifluoro-2-methylpropanoate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes, which offer advantages in terms of efficiency, scalability, and sustainability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more efficient and versatile compared to traditional batch methods .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-amino-3,3,3-trifluoro-2-methylpropanoate hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.
Deprotection Reactions: The tert-butyl group can be removed under acidic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids for deprotection, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The specific conditions depend on the desired transformation and the functional groups present in the molecule .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, deprotection of the tert-butyl group results in the formation of the corresponding free amine .
Scientific Research Applications
Tert-butyl 2-amino-3,3,3-trifluoro-2-methylpropanoate hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biochemical pathways and enzyme mechanisms.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-3,3,3-trifluoro-2-methylpropanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, and its trifluoromethyl group can influence the reactivity and stability of the molecule. The exact mechanism depends on the specific application and the chemical environment .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-amino-3,3,3-trifluoro-2-methylpropanoate: The non-hydrochloride form of the compound.
Tert-butylamine: A related compound with a tert-butyl group and an amino group.
Trifluoromethyl-substituted compounds: Compounds containing the trifluoromethyl group, which imparts unique chemical properties.
Uniqueness
Tert-butyl 2-amino-3,3,3-trifluoro-2-methylpropanoate hydrochloride is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The presence of the trifluoromethyl group enhances its chemical properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
tert-butyl 2-amino-3,3,3-trifluoro-2-methylpropanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F3NO2.ClH/c1-6(2,3)14-5(13)7(4,12)8(9,10)11;/h12H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOPFCPBOJVVLRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C)(C(F)(F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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